3-[(2-Bromophenyl)methyl]-6-chloropyridazine
Description
Key Structural Parameters:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈BrClN₂ | |
| Molecular Weight | 283.55 g/mol | |
| Bond Length (C₃–C₇) | 1.49 Å (pyridazine C–C) | |
| Torsional Angle (C₇–C₈–C₉) | 112° (benzyl group rotation) |
Isomeric possibilities are limited due to the fixed substitution pattern. Positional isomerism could theoretically arise if the benzyl or chlorine groups occupy alternative sites on the pyridazine ring, but synthetic routes favor the 3,6-substitution. No stereoisomers are possible due to the absence of chiral centers.
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-6-chloropyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-2-1-3-8(10)7-9-5-6-11(13)15-14-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAHAGNTDYYLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]-6-chloropyridazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 6-chloropyridazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-bromobenzyl chloride is reacted with 6-chloropyridazine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)methyl]-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[(2-Bromophenyl)methyl]-6-chloropyridazine is . The compound features a pyridazine ring, which is known for its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its chemical reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cells, demonstrating cytotoxic effects across different cancer cell lines. The compound's ability to inhibit specific enzymes involved in cell proliferation contributes to its anticancer properties.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Potential pathways identified |
Case Study: Anticancer Efficacy
A study focusing on the anticancer potential of this compound revealed significant cytotoxic effects on several cancer cell lines. The compound's mechanism involved the induction of apoptosis, with EC50 values indicating its potency against specific types of cancer cells.
Case Study: Antimicrobial Activity
In another investigation, the compound was tested against multiple bacterial strains. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Industrial Applications
Beyond its research applications, this compound holds promise in industrial settings:
- Pharmaceutical Development : Its diverse biological activities make it a suitable candidate for drug development, particularly in creating new antimicrobial and anticancer therapies.
- Agrochemicals : The compound's effectiveness against microbial pathogens suggests potential applications in developing agrochemicals aimed at protecting crops from diseases.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]-6-chloropyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-[(2-Bromophenyl)methyl]-6-chloropyridazine can be contextualized by comparing it to structurally analogous pyridazine derivatives. Key differences in substitution patterns, electronic effects, and biological activities are summarized below:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
| Compound Name | Substituents (Position 3) | Substituents (Position 6) | Key Findings | Reference ID |
|---|---|---|---|---|
| This compound | (2-Bromophenyl)methyl | Chlorine | Not directly reported in evidence, but analogous compounds suggest potential as intermediates for bioactive molecules. | [1, 14] |
| 3-(Bromomethyl)-6-chloropyridazine | Bromomethyl | Chlorine | Exhibits a dihedral angle of 109° between the pyridazine and benzene rings. Used as a building block for chemical synthesis. Discontinued commercial availability limits current applications. | [8] |
| 3-Methoxy-6-chloropyridazine (Compound 15) | Methoxy | Chlorine | Replacement of chlorine with methoxy at position 6 increased antiangiogenic potency to 89% inhibition. Demonstrates the critical role of electron-donating groups in enhancing activity. | [3] |
| Pyridazinone derivatives (Compounds 18b, 18c) | Ether-linked di-substituted aryl groups | Pyridazinone | Achieved 96–98% inhibition in antiangiogenic assays. Di-substitution (3,4-dichloro or 3-CF₃,4-Cl) is essential; mono-substitution (e.g., Compound 18a) reduced activity to 32%. | [3] |
| 6-Chloropyridazine-3-one derivatives | Hydrazinyl or arylidenehydrazinyl | Chlorine | Demonstrated strong antioxidant activity (84–99% superoxide inhibition at 10⁻³ M), comparable to α-tocopherol. Highlights the dual role of chlorine and nitrogen-rich substituents in redox modulation. | [7] |
| 3-(4-Benzylpiperazin-1-yl)-6-chloropyridazine | 4-Benzylpiperazinyl | Chlorine | Listed as a drug discovery building block (CAS: 362661-27-6). Piperazinyl groups may enhance solubility or receptor binding in pharmacological contexts. | [14] |
Key Insights:
Substituent Effects at Position 6: The chlorine atom at position 6 is a common feature in bioactive pyridazines, contributing to electrophilicity and intermolecular interactions. Replacing chlorine with methoxy (electron-donating) or pyridazinone (electron-withdrawing) significantly alters potency . Pyridazinone derivatives (e.g., Compounds 18b, 18c) exhibit superior antiangiogenic activity (96–98% inhibition) compared to 6-chloro analogs, likely due to enhanced hydrogen-bonding capacity .
Substituent Effects at Position 3 :
- Bulky aryl groups (e.g., 2-bromophenylmethyl) may improve lipophilicity and membrane permeability, whereas smaller groups (e.g., bromomethyl) are more reactive but less stable .
- Nitrogen-containing substituents (e.g., piperazinyl, hydrazinyl) enhance antioxidant and anti-inflammatory activities by scavenging reactive oxygen species .
Synergistic Effects of Di-Substitution: Di-substitution on terminal aryl rings (e.g., 3,4-dichloro) maximizes steric and electronic complementarity in molecular targets, as seen in pyridazinone derivatives .
Research Findings and Implications
- Antiangiogenic Potential: Pyridazinone derivatives with ether linkages and di-substituted aryl groups represent the most potent analogs, suggesting that this compound could be optimized by introducing similar substituents .
- Antioxidant Activity : The 6-chloropyridazine scaffold itself confers strong antioxidant properties, independent of position 3 substituents, making it a versatile platform for oxidative stress-related therapeutics .
- Synthetic Utility : Derivatives like 3-(bromomethyl)-6-chloropyridazine, though discontinued, highlight the importance of halogenated intermediates in constructing complex heterocycles .
Biological Activity
3-[(2-Bromophenyl)methyl]-6-chloropyridazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structural features, which contribute to its biological activity. The bromophenyl and chloropyridazine moieties are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression and microbial resistance.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit kinases involved in cancer cell signaling, thereby reducing cell proliferation.
- Antimicrobial Activity : It has been noted for potential antimicrobial properties, which may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Biological Activity Data
The following table summarizes various studies that have investigated the biological activities of this compound and related compounds:
Case Studies
-
Anti-Cancer Activity :
- In a study published in Nature, the compound was evaluated for its ability to inhibit the FAK-VEGFR3 interaction, crucial for tumor cell viability. The results indicated a significant reduction in tumor burden in mouse models of melanoma and breast cancer, showcasing its potential as an anti-cancer agent .
-
Antimicrobial Properties :
- Research conducted at the Guangzhou Institutes of Biomedicine revealed that derivatives of this compound exhibited notable activity against resistant strains of bacteria, including Staphylococcus aureus. This study highlighted the compound's mechanism involving disruption of bacterial cell functions .
-
Tuberculosis Treatment :
- A high-throughput screening campaign identified several pyridazine derivatives with significant activity against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated nanomolar MIC values against drug-resistant strains, indicating their potential role in treating multidrug-resistant tuberculosis .
Q & A
What are the key considerations for optimizing the synthesis of 3-[(2-Bromophenyl)methyl]-6-chloropyridazine to ensure high yield and purity?
Answer:
- Solvent Selection : Use aprotic solvents like acetonitrile or ether to minimize side reactions during bromination and coupling steps. Exothermic reactions require careful temperature control (e.g., cooling baths) to prevent decomposition .
- Purification : Recrystallization from hexane/ethyl acetate mixtures improves purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) to confirm removal of byproducts like unreacted 2-bromo-3-pyridine .
- Catalyst Optimization : For coupling reactions, test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands such as PPh₃ to enhance regioselectivity. Track reaction progress using TLC (silica gel, UV detection) .
How can X-ray crystallography be utilized to confirm the molecular structure and hydrogen bonding patterns of this compound?
Answer:
- Single-Crystal Growth : Slow evaporation from DMSO/ethanol (1:3) at 4°C yields suitable crystals. Ensure crystal quality by avoiding rapid cooling .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Refine structures with SHELXL-97, achieving R-factors < 0.05 for high confidence .
- Hydrogen Bond Analysis : Identify N–H⋯N and C–H⋯Cl interactions using Mercury software. Graph-set notation (e.g., ) reveals dimeric motifs critical for stability .
What methodologies are recommended for analyzing potential data contradictions arising from different synthetic routes of this compound?
Answer:
- Comparative NMR Analysis : Compare and NMR spectra (DMSO-d₆, 400 MHz) to detect positional isomerism or residual solvents. For example, discrepancies in aromatic proton shifts may indicate regiochemical variations .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.01) and identifies halogen loss fragments (e.g., -Br or -Cl) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (heating rate 10°C/min, N₂ atmosphere) to distinguish polymorphs or solvates, which may explain divergent melting points .
What role does this compound play in catalytic processes, and how can its efficacy be experimentally validated?
Answer:
- Ligand in Hydroformylation : The compound coordinates to transition metals (e.g., Rh or Co) in hydroformylation reactions. Test catalytic activity by monitoring alkene conversion to aldehydes using GC-MS (HP-5 column, He carrier gas) .
- Kinetic Studies : Vary ligand-to-metal ratios (1:1 to 3:1) and measure turnover frequency (TOF) via in situ IR spectroscopy to optimize catalytic efficiency .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict electronic effects of the bromophenyl group on metal-ligand bond strength, correlating with experimental TOF data .
How should researchers approach the purification of this compound when encountering polymorphic forms or solvent-dependent crystallization issues?
Answer:
- Polymorph Screening : Test crystallization from solvents with varying polarity (e.g., methanol, toluene, DMF). Characterize polymorphs via PXRD (Cu-Kα radiation) to identify distinct diffraction patterns (e.g., 2θ = 12.5° vs. 15.3°) .
- Solvent-Antisolvent Techniques : Add hexane dropwise to a saturated THF solution to induce controlled crystallization. Monitor using polarized light microscopy to avoid amorphous phases .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (0–90% RH, 25°C) to select storage conditions that prevent phase transitions .
What advanced spectroscopic techniques are critical for elucidating the electronic properties of this compound?
Answer:
- UV-Vis and Fluorescence Spectroscopy : Measure λₐᵦₛ (e.g., 265 nm in ethanol) and emission spectra (λₑₓ = 260 nm) to study π→π* transitions. Quenching experiments with iodide reveal electron-deficient aromatic systems .
- Cyclic Voltammetry : Perform in 0.1 M TBAPF₆/ACN at 100 mV/s. Oxidation peaks near +1.2 V vs. Ag/AgCl indicate stability under oxidative conditions, relevant for catalytic applications .
How can researchers address challenges in reproducibility when scaling up the synthesis of this compound?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates (e.g., -CH₂Br formation at 650 cm⁻¹). Adjust reagent addition rates dynamically to maintain consistency .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry). For example, a 2³ factorial study identified 45°C and 1.2 eq. KOH as optimal for minimizing byproducts .
- Scale-Down Validation : Replicate pilot-scale conditions (e.g., 10 L reactor) in lab-scale glassware to troubleshoot mixing or heat transfer issues before full-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
